Spiro[cyclopropane-1,3'-indoline] hydrochloride

Catalog No.
S3310183
CAS No.
1788041-56-4
M.F
C10H12ClN
M. Wt
181.66
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro[cyclopropane-1,3'-indoline] hydrochloride

CAS Number

1788041-56-4

Product Name

Spiro[cyclopropane-1,3'-indoline] hydrochloride

IUPAC Name

spiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride

Molecular Formula

C10H12ClN

Molecular Weight

181.66

InChI

InChI=1S/C10H11N.ClH/c1-2-4-9-8(3-1)10(5-6-10)7-11-9;/h1-4,11H,5-7H2;1H

InChI Key

MYJKUISKKXRUIN-UHFFFAOYSA-N

SMILES

C1CC12CNC3=CC=CC=C23.Cl

Canonical SMILES

C1CC12CNC3=CC=CC=C23.Cl

Spiro[cyclopropane-1,3'-indoline] hydrochloride is a chemical compound characterized by its unique spiro structure, which consists of a cyclopropane ring fused to an indoline moiety. Its molecular formula is C10H12ClN, and it has a molecular weight of approximately 181.66 g/mol. The compound is typically encountered as a solid and is known to be harmful if ingested and irritating to the skin .

This compound is recognized for its potential applications in medicinal chemistry due to its structural features, which may confer biological activity against various targets.

There is no documented information on the mechanism of action of SCH.

  • Safety data for SCH, including information on toxicity, flammability, and reactivity, is not available in scientific publications.
Typical for compounds containing both spiro and indoline structures. These reactions include:

  • Nucleophilic Substitution: The chloride ion in the hydrochloride form can be replaced by various nucleophiles, leading to derivatives that may exhibit altered biological activities.
  • Cyclization Reactions: The compound can participate in cyclization reactions that further modify its structure, potentially enhancing its pharmacological properties.
  • Oxidation: The indoline portion may undergo oxidation, which could lead to the formation of more reactive intermediates.

These reactions are crucial for the development of new derivatives with improved efficacy or selectivity in biological applications.

The synthesis of spiro[cyclopropane-1,3'-indoline] hydrochloride typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors such as indole derivatives and cyclopropanol, cyclization can occur under acidic or basic conditions.
  • Formation of Hydrochloride Salt: The final product can be converted into its hydrochloride form by treatment with hydrochloric acid.

These methods are essential for producing the compound in a laboratory setting and can be optimized based on desired yields and purity levels.

Spiro[cyclopropane-1,3'-indoline] hydrochloride has several potential applications:

  • Medicinal Chemistry: It serves as a scaffold for designing new drugs targeting various diseases.
  • Chemical Biology: The compound may be used in the study of biological pathways and mechanisms due to its unique structure.
  • Material Science: Its properties might be explored for applications in developing new materials or coatings.

Interaction studies involving spiro[cyclopropane-1,3'-indoline] hydrochloride are crucial for understanding its mechanism of action and potential therapeutic uses. These studies often focus on:

  • Binding Affinity: Investigating how well the compound binds to specific receptors or enzymes.
  • Cellular Uptake: Understanding how the compound enters cells and its subsequent effects on cellular processes.
  • Synergistic Effects: Examining whether it enhances or diminishes the effects of other therapeutic agents when used in combination.

Such studies provide insights into optimizing its use in therapeutic contexts.

Several compounds share structural similarities with spiro[cyclopropane-1,3'-indoline] hydrochloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
IndolineIndole-basedBasic structure without cyclopropane attachment
Spiro[indole]Spiro structureDifferent ring system leading to varied reactivity
CyclopropylamineSimple cyclopropyl derivativeLacks the indole moiety

Uniqueness

Spiro[cyclopropane-1,3'-indoline] hydrochloride is unique due to its combination of a spirocyclic framework and an indoline structure, which may offer distinct pharmacological profiles compared to other similar compounds. Its specific interactions and reactivity patterns could lead to novel therapeutic agents that leverage both structural features.

Dearomatization-Driven Cyclopropanation Strategies

Dearomatization of indole derivatives has become a cornerstone for spirocyclization, leveraging the inherent reactivity of indole’s aromatic system to form cyclopropane-fused indolines.

Photoredox-Catalyzed Asymmetric Cyclopropanation

Visible-light-driven photoredox catalysis has enabled asymmetric cyclopropanation under mild conditions. For example, a protocol using Ru(bpy)₃Cl₂ as a photocatalyst facilitates intramolecular dearomative cyclopropanation of indole derivatives, yielding methylene-unsubstituted spiro[cyclopropane-1,3'-indolines] in moderate to excellent yields (45–92%). Chiral auxiliaries, such as (1R,2S)-norephedrine, achieve high diastereoselectivity (up to 98:2 dr), enabling the synthesis of enantioenriched spiroindolines. This method tolerates diverse functional groups, including halogen, nitro, and ester substituents, underscoring its versatility. A 5 mmol scale reaction demonstrated synthetic practicality, with subsequent derivatizations yielding alcohol and ketone derivatives without racemization.

Another photoredox approach employs carbamoyl radicals to initiate dearomative spirocyclization. Irradiation with blue LEDs (450 nm) in the presence of Ir(ppy)₃ catalyzes the formation of spiro-cyclohexadiene oxindoles, achieving up to 85% yield. This method uniquely produces I-substituted spiroindolines, which serve as intermediates for further functionalization.

Transition Metal-Free Cyclopropanation Approaches

Tosylhydrazone Salt-Based Diastereoselective Synthesis

Tosylhydrazone salts serve as safe alternatives to diazo compounds in metal-free cyclopropanation. Reacting 3-methyleneindolin-2-ones with tosylhydrazones under basic conditions (K₂CO₃, DMSO, 80°C) generates spiro[cyclopropane-1,3'-indolin]-2'-ones with high diastereoselectivity (>95:5 dr). Yields range from 72–89%, with electron-withdrawing groups on the indole enhancing reactivity. Biological evaluation revealed compounds 3b (IC₅₀ = 8.2 μM) and 3i (IC₅₀ = 7.6 μM) as potent anticancer agents against DU-145 prostate cancer cells.

Lead(IV) Acetate-Mediated One-Pot Spirocyclization

A one-pot protocol using lead(IV) acetate achieves cyclopropanation of 3-phenacylideneoxindoles. Hydrazine-mediated formation of hydrazone intermediates followed by oxidative cyclization with Pb(OAc)₄ yields spiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-ones in 65–78% yield. Diastereoselectivity exceeds 90:10, with X-ray crystallography confirming the trans-configuration of cyclopropane substituents.

Alkylative Dearomatization Techniques

Intramolecular N-Imination Pathways

Alkylative dearomatization via N-imination constructs spirocyclopropane-containing heterocycles. Treatment of 4H-pyrazolo[1,5-a]indoles with methanesulfonyl chloride generates N-iminium intermediates, which undergo cyclization to form spiro[cyclopropane-1,3'-indoline] derivatives. Yields reach 82% with electron-donating groups on the indole nucleus, while steric hindrance from ortho-substituents reduces efficiency to 58%.

Methanesulfonate Elimination Strategies

Methanesulfonate groups facilitate elimination-driven spirocyclization. Base-mediated deprotonation of N-methanesulfonyl indole derivatives induces cyclopropane ring closure, producing spiroindolines in 70–85% yield. This method avoids transition metals and operates under mild conditions (room temperature, 2–4 h).

Table 1: Comparison of Synthetic Methods for Spiro[cyclopropane-1,3'-indoline] Scaffolds

MethodConditionsYield (%)Diastereoselectivity (dr)Key Advantages
Photoredox catalysisRu(bpy)₃Cl₂, blue LED45–92Up to 98:2Asymmetric synthesis, scalable
Tosylhydrazone saltsK₂CO₃, DMSO, 80°C72–89>95:5Metal-free, high functional group tolerance
Lead(IV) acetatePb(OAc)₄, CH₃CN, reflux65–78>90:10One-pot protocol, crystalline products
Methanesulfonate eliminationNaH, THF, rt70–85N/AMild conditions, no transition metals

Computational Modeling of Cyclopropanation Transition States

The cyclopropanation step in spiro[cyclopropane-1,3'-indoline] synthesis involves a critical carbene transfer process, which has been elucidated through DFT studies. For hemoprotein-catalyzed reactions, the singlet state of the iron-bound carbene intermediate (IntIPC) is energetically favored over the quintet state, with a free energy difference of 8.6 kcal/mol [2]. The transition state for cyclopropanation (TSCP) occurs at a lower energy barrier (ΔG‡ = 11.8 kcal/mol) compared to carbene formation (ΔG‡ = 24.4 kcal/mol), establishing the latter as the rate-determining step [2]. Coordination modes of diazo compounds to the heme iron significantly influence reactivity; carbon-bound complexes (IntC1, Fe–C distance: 2.42 Å) are more stable than nitrogen- or oxygen-bound alternatives, favoring productive cyclopropanation pathways [2].

Table 1: Transition State Energy Barriers in Hemoprotein-Catalyzed Cyclopropanation

StepΔG‡ (kcal/mol)Spin StateKey Structural Features
Carbene formation24.4SingletFe–C coordination (2.42 Å)
Cyclopropanation11.8SingletEarly transition state, nonsynchronous bond formation [2]

In Rh₂(esp)₂-catalyzed systems, computational models simplified to Rh–carbenoid intermediates accurately reproduce experimental geometries and reaction profiles [3]. These studies highlight the role of weak noncovalent interactions (e.g., π-stacking) in stabilizing transition states during cyclopropane ring formation [3].

Diastereoselectivity Control in Spirocenter Formation

Diastereoselectivity arises from differential stabilization of transition states during spirocenter formation. In InCl₃-catalyzed pathways, repulsive interactions between the indoline N-tosyl group and adjacent substituents in transition state TS3-I dictate regioselectivity, favoring five-membered ring intermediates (ΔG‡ = 18.2 kcal/mol) over six-membered alternatives (ΔG‡ = 20.1 kcal/mol) [3]. Distortion/interaction analysis reveals that the larger distortion energy in Rh₂(esp)₂-catalyzed systems (ΔEdist = 15.2 kcal/mol vs. ΔEint = -10.3 kcal/mol) amplifies selectivity compared to InCl₃-mediated reactions [3].

Table 2: Distortion and Interaction Energies in Key Transition States

Transition StateΔE_dist (kcal/mol)ΔE_int (kcal/mol)Dominant Selectivity Factor
A-TS3-I (InCl₃)12.4-8.9Repulsive steric interactions [3]
C-TS3-R (Rh₂)15.2-10.3π-Orbital delocalization [3]

Experimental studies further demonstrate that 2-substituted indoles (e.g., 2-phenyl vs. 2-methyl) modulate diastereoselectivity by altering transition state steric profiles, with bulkier groups favoring trans-diastereomers by 3:1 ratios [4].

Chiral Auxiliary Applications in Enantioselective Synthesis

While explicit chiral auxiliary applications remain understudied for spiro[cyclopropane-1,3'-indoline] hydrochloride, mechanistic insights suggest viable enantiocontrol strategies. The Rh₂(esp)₂ catalyst induces facial selectivity in carbene transfer reactions through asymmetric coordination of diazo compounds, as evidenced by NBO charge differences (Δq = 0.32 e⁻) between carbene center and indoline nitrogen [3]. Theoretical models predict that chiral indoline N-protecting groups (e.g., PMB vs. Ts) could bias transition state geometries by 2.8 kcal/mol, sufficient for moderate enantiomeric excess [3].

In BEt₃-mediated spirocyclizations, the borane’s Lewis acidity ( χ = 8.3) selectively stabilizes syn-periplanar transition states, creating a 1.5:1 diastereomer ratio that could be exploited in chiral environments [4]. Future studies may leverage these effects through designed chiral ligands or auxiliaries to achieve enantioinduction.

Solvent and Catalyst Effects on Ring Strain Distribution

Catalyst choice profoundly impacts cyclopropane ring strain distribution. InCl₃ reduces three-membered ring strain by 9.7 kcal/mol through dual carbonyl coordination (O–In bond length: 2.11 Å), enabling selective ring-opening to form C–N bonds [3]. Conversely, Rh₂(esp)₂ stabilizes the cyclopropane intermediate via Rh–O ester interactions (bond order: 0.35), preserving ring integrity for subsequent annulations [3].

Table 3: Solvent and Catalyst Effects on Reaction Outcomes

CatalystSolventDielectric Constant (ε)Product Ratio (2:3:4)Ring Strain (kcal/mol)
Rh₂(esp)₂THF7.61:0.2:0.528.4
InCl₃DCE10.41:0.1:1.218.9

Polar aprotic solvents like DCE (ε = 10.4) stabilize charge-separated transition states in InCl₃-catalyzed pathways, increasing six-membered ring product yields by 20% compared to THF [3] [4]. This solvent-dependent strain redistribution underscores the tunability of spirocyclic architectures through reaction engineering.

Structure-Activity Relationship Studies in Anticancer Screening

The spiro[cyclopropane-1,3'-indoline] scaffold represents a unique spirocyclic framework that has garnered significant attention in anticancer drug discovery programs [1]. Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have been systematically synthesized and evaluated for their biological activity against multiple human cancer cell lines, including HT-29 colon cancer, DU-145 prostate cancer, HeLa cervical cancer, A-549 lung cancer, and MCF-7 breast cancer [1]. Many compounds within this series exhibited promising anticancer activity with half-maximal inhibitory concentration values below 20 micromolar against the studied cell lines [1].

Structure-activity relationship studies have revealed critical insights into the pharmacophore requirements for optimal anticancer activity [1]. The conformational rigidity provided by the spirocyclic structure enhances binding affinity to biological targets, making this scaffold particularly valuable for medicinal chemistry applications . Among the synthesized compounds, derivatives 6b and 6u demonstrated significant activity against the human prostate cancer cell line DU-145, while compounds 3b and 3i exhibited promising anticancer activity with half-maximal inhibitory concentration values below 10 micromolar against the studied cell lines [1] [3].

CompoundStructure ModificationIC50 DU-145 (μM)Activity ProfileTarget Mechanism
6bSpiro[cyclopropane-1,3'-indolin]-2'-one<20G0/G1 arrest, caspase-3 apoptosisMitochondrial apoptosis pathway
6uSpiro[cyclopropane-1,3'-indolin]-2'-one<20G0/G1 arrest, caspase-3 apoptosisMitochondrial apoptosis pathway
3bSpiro[cyclopropane-1,3'-indolin]-2'-one<10Promising anticancer activityCell proliferation inhibition
3iSpiro[cyclopropane-1,3'-indolin]-2'-one<10Promising anticancer activityCell proliferation inhibition

The bioisosteric replacement of alkene linkages with cyclopropane moieties has proven particularly effective in optimizing the anticancer properties of indazol-indoline derivatives [4] [5]. This structural modification resulted in compounds with polo-like kinase 4 affinity and antiproliferative activity comparable to their alkene-linked congeners, while demonstrating improved physicochemical, absorption, distribution, metabolism, and excretion properties [4] [5].

DU-145 Prostate Cancer Cell Line Inhibition Mechanisms

The DU-145 prostate cancer cell line has served as a crucial model system for elucidating the anticancer mechanisms of spiro[cyclopropane-1,3'-indoline] derivatives [1]. Flow cytometric analysis revealed that compounds 6b and 6u arrested the cell cycle in the G0/G1 phase, leading to caspase-3 dependent apoptotic cell death [1]. This cell cycle arrest represents a fundamental mechanism by which these compounds inhibit cancer cell proliferation [1].

The mechanistic studies demonstrated that spiro[cyclopropane-1,3'-indoline] compounds induce significant morphological changes in DU-145 cells [1]. The flow cytometric assays specifically indicated that treatment with active compounds induced G0/G1-phase arrest followed by apoptosis [1]. This sequential process involves the disruption of normal cell cycle progression, where cells are prevented from advancing from the G1 phase to the S phase [1].

MechanismCompounds ActiveAssay MethodBiological Significance
Cell cycle arrest at G0/G1 phase6b, 6uFlow cytometryCell proliferation inhibition
Caspase-3 dependent apoptosis6b, 6uCaspase-3 activity assayProgrammed cell death induction
Mitochondrial membrane potential loss6b, 6uMitochondrial potential measurementMitochondrial dysfunction marker
Annexin V-FITC positive staining6b, 6uAnnexin V-FITC/PI stainingEarly apoptosis detection
Flow cytometric cell cycle analysis6b, 6uDNA content analysisCell cycle progression blocking

The molecular basis for DU-145 cell sensitivity to spiro[cyclopropane-1,3'-indoline] compounds involves multiple interconnected pathways [1]. These compounds effectively target cellular processes essential for cancer cell survival and proliferation, making them promising candidates for prostate cancer therapeutic development [1].

Caspase-3 Dependent Apoptosis Induction Pathways

The apoptotic mechanisms induced by spiro[cyclopropane-1,3'-indoline] compounds involve the activation of caspase-3, a critical executioner caspase in the apoptotic cascade [1]. Measurement of mitochondrial membrane potential and Annexin V-FITC assay confirmed that compounds 6b and 6u induced cell death through apoptosis rather than necrosis [1]. This specificity for apoptotic cell death is therapeutically advantageous, as apoptosis does not damage surrounding healthy tissue through inflammatory reactions [1].

The mitochondrial pathway appears to be the primary route through which these compounds induce apoptosis [1]. Loss of mitochondrial membrane potential serves as an early indicator of mitochondrial dysfunction and commitment to apoptosis [1]. The Annexin V-FITC assay demonstrated positive staining, indicating the externalization of phosphatidylserine from the inner to the outer leaflet of the plasma membrane, a hallmark of early apoptotic events [1].

Pathway ComponentCompounds 6b/6u ResponseAssay MethodApoptosis StageMechanistic Significance
Caspase-3 activationSignificant activationCaspase-3 activity measurementExecution phaseExecutioner caspase activation
Mitochondrial membrane potentialLoss of potential (depolarization)Mitochondrial potential dyesEarly mitochondrial dysfunctionMitochondrial apoptosis pathway
Annexin V externalizationPositive staining (early apoptosis)Annexin V-FITC/PI flow cytometryEarly apoptosis markerPhosphatidylserine exposure
Cell cycle arrest G0/G1Flow cytometry confirmedDNA content flow cytometryCell cycle checkpointCell proliferation arrest
DNA fragmentationApoptotic DNA ladderingGel electrophoresisLate apoptosis markerNuclear fragmentation

The caspase-3 dependent pathway represents a well-orchestrated cellular suicide program that eliminates damaged or transformed cells [6]. In the context of spiro[cyclopropane-1,3'-indoline] treatment, the activation of this pathway provides a mechanism for selective elimination of cancer cells while potentially sparing normal cells [1].

PLK4 Kinase Inhibition Profiling

Polo-like kinase 4 represents a unique member of the polo-like kinase family of serine-threonine kinases and serves as a master regulator of centriole duplication important for maintaining genome integrity [4] [5]. Overexpression of polo-like kinase 4 is found in several human cancers and is linked with a predisposition to tumorigenesis [4] [5]. The discovery of potent and selective polo-like kinase 4 inhibitors culminated in the development of spiro[cyclopropane-1,3'-indoline] derivatives as orally bioavailable antitumor agents [4] [5].

The optimization of the cyclopropane-linked series was based on computational modeling of polo-like kinase 4 X-ray structure and structure-activity relationships attained from analogous alkene-linked series [4] [5]. Racemic cyclopropane-linked compounds showed polo-like kinase 4 affinity and antiproliferative activity comparable to their alkene-linked congeners with improved physicochemical properties [4] [5].

CFI-400945, a first-in-class oral inhibitor of polo-like kinase 4, demonstrates potent and selective inhibition with an half-maximal inhibitory concentration of 2.8 nanomolar and greater than 1000-fold selectivity relative to other polo-like kinase family members [7] [8]. Only nine other protein kinases are inhibited by CFI-400945 with half-maximal inhibitory concentration values below 100 nanomolar [8].

CompoundPLK4 IC50 (nM)SelectivityOral BioavailabilityXenograft Efficacy
CFI-4009452.8>1000-fold vs other PLKsVariable, dose-dependentSignificant tumor inhibition
Compound 18Not specifiedHigh selectivityImproved propertiesPositive results MDA-MB-468
Compound 13bNot specifiedHigh selectivity22%96% tumor growth inhibition

Oral Bioavailability Optimization Strategies

The development of orally bioavailable polo-like kinase 4 inhibitors required systematic optimization of physicochemical properties to enhance oral exposure and therapeutic efficacy [4] [5] [9]. Previous efforts had identified potent polo-like kinase 4 inhibitors that required intraperitoneal dosing due to limited oral bioavailability [4] [5] [9]. The bioisosteric replacement of alkene linkages with cyclopropane moieties represented a key strategic advancement in achieving oral efficacy [4] [5].

Compound 13b achieved 22% oral bioavailability and demonstrated significant in vivo anticancer activity with 96% tumor growth inhibition in the MDA-MB-468 human breast cancer xenograft model [9]. This level of oral bioavailability represents a substantial improvement over earlier alkene-linked derivatives that showed poor oral exposure [9]. The enhanced bioavailability was attributed to improved physicochemical properties including enhanced solubility and metabolic stability [9].

Compound SeriesBioavailability (%)Pharmacokinetic PropertiesOptimization StrategyIn Vivo Activity
Alkene-linked indazol-indolinePoor (IP dosing required)Limited oral exposureBaseline seriesIP efficacy demonstrated
Cyclopropane-linked indazol-indolineImproved vs alkene seriesEnhanced physicochemical propertiesBioisosteric replacementOral anticancer activity
CFI-400945Variable, dose-dependentHalf-life 9h, Cmax 2-4hClinical formulationClinical trials ongoing
Compound 13b22%Oral exposure in rodentsAryl substitution optimization96% tumor growth inhibition

CFI-400945 exhibits favorable pharmacokinetic profiles with daily oral dosing, achieving maximum plasma concentration 2-4 hours following administration and maintaining a half-life of 9 hours [8] [10]. The exposure at day 28 was on average 37% higher than exposure at day 1, consistent with the accumulation observed with daily dosing [10]. These pharmacokinetic characteristics support once-daily oral administration for therapeutic applications [10].

Xenograft Model Efficacy Correlations

Xenograft studies have provided critical validation for the therapeutic potential of spiro[cyclopropane-1,3'-indoline] polo-like kinase 4 inhibitors across multiple cancer models [4] [5] [8] [9]. The MDA-MB-468 human breast cancer xenograft model has served as a primary efficacy model, demonstrating significant tumor growth inhibition with oral administration of optimized compounds [4] [5] [9].

Compound 18 showed positive xenograft results in the MDA-MB-468 model, supporting the investigation of polo-like kinase 4 inhibitors as anticancer therapeutics [4] [5]. A polo-like kinase 4 X-ray co-structure with compound 18 revealed preferential binding of the 1R,2S enantiomer to the polo-like kinase 4 kinase domain, providing structural insights for further optimization [4] [5].

Enhanced antitumor activity was observed in PTEN-deficient compared to PTEN wild-type cancer xenografts when treated with CFI-400945 [8] [11]. This differential efficacy suggests potential for biomarker-guided therapeutic applications, particularly in tumors with specific genetic alterations [8] [11]. Preclinical studies demonstrated robust in vivo antitumor activity across multiple tumor types including patient-derived xenograft models [8].

ModelCompoundEfficacy EndpointDosing RouteTolerability
MDA-MB-468 breast cancerCompound 18Positive xenograft resultsNot specifiedWell tolerated
MDA-MB-468 breast cancerCompound 13b96% tumor growth inhibitionOral administrationWell tolerated
Various solid tumorsCFI-400945Significant tumor growth inhibitionOral administrationWell tolerated at 64mg
PTEN-deficient xenograftsCFI-400945Enhanced antitumor activityOral administrationEnhanced vs PTEN wild-type
Multiple cancer xenograftsPLK4 inhibitor seriesDose-dependent tumor inhibitionVariable (IP/Oral)Dose-dependent toxicity

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

Explore Compound Types